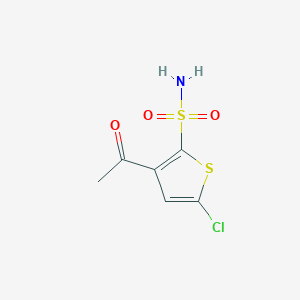

3-Acetyl-5-chlorothiophene-2-sulfonamide

Cat. No. B041278

Key on ui cas rn:

160982-10-5

M. Wt: 239.7 g/mol

InChI Key: ODLFFSHLXVZFPY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05473067

Procedure details

A 50-L, 5-necked flask equipped with a mechanical stirrer, a thermometer, and a 1-L addition funnel was charged with 3-acetyl-5-chloro-2-thiophenesulfonamide (3, 1.087 kg, 4.55 mol) and ethyl acetate (22L). The pale yellow suspension was cooled to 1° C. over 45 minutes using an ice-water bath, and 90% pyridinium bromide perbromide (1.305 kg, 3.67 mol) was added in one portion. Sulfuric acid (544 mL) was added via the addition funnel over 10 minutes causing the temperature to rise to 5° C. The reaction mixture was stirred for 1 hour, after which TLC analysis indicated complete reaction. Thirty minutes later, water (5L) was added and the mixture was stirred for 5 minutes before the phases were split. The organic phase was washed with saturated aqueous sodium chloride until the pH of the wash was 3 (4×5L required), dried over sodium sulfate (1 kg), filtered, and stripped of solvent by rotary evaporation. The residue was triturated with methylene chloride (2L) and chilled for 15 minutes before the solid was collected by filtration, washed with cold methylene chloride (2L), and dried in air at ambient temperature to a constant weight of 1.041 kilograms (72%) of 4: mp 147°-148° C.; IR (KBr) 3381, 3263, 3093, 1694, 1532, 1403, 1336, 1163, 1102 cm-1 ; 1H NMR (acetone-d6) δ 7.76 (s, 1H), 7.11 (br, 2H), 4.76 (s, 2H); Analysis for C6H5BrClNO3S2 : Calcd: C, 22.62; H, 1.58; N, 4.40; S, 20.13. Found: C, 22.66; H, 1.60; N, 4.35; S, 20.12.

[Compound]

Name

50-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

1-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

pyridinium bromide perbromide

Quantity

1.305 kg

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:4]1[CH:8]=[C:7]([Cl:9])[S:6][C:5]=1[S:10]([NH2:13])(=[O:12])=[O:11])(=[O:3])[CH3:2].C(OCC)(=O)C.C1C=C[NH+]=CC=1.[Br:26][Br-]Br.S(=O)(=O)(O)O>O>[Br:26][CH2:2][C:1]([C:4]1[CH:8]=[C:7]([Cl:9])[S:6][C:5]=1[S:10]([NH2:13])(=[O:11])=[O:12])=[O:3] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

50-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

1-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

1.087 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC

|

Step Four

[Compound]

|

Name

|

pyridinium bromide perbromide

|

|

Quantity

|

1.305 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

544 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

1 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to 5° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 5 minutes before the phases

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were split

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with saturated aqueous sodium chloride until the pH of the wash

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate (1 kg)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

stripped of solvent by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was triturated with methylene chloride (2L)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

chilled for 15 minutes before the solid

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold methylene chloride (2L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried in air at ambient temperature to a constant weight of 1.041 kilograms (72%) of 4

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrCC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |